tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl ester group, a brominated thiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under acidic conditions to yield 2-amino-5-bromo-4-methylthiazole.
Piperazine Derivatization: The 2-amino-5-bromo-4-methylthiazole is then reacted with tert-butyl 4-piperazinecarboxylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole ring and the piperazine moiety.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized forms of the thiazole ring.
Reduction Products: Reduced forms of the piperazine moiety.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand for the formation of metal complexes.
Biology:
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug discovery.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiazole ring and piperazine moiety are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the thiazole or phenyl ring.
- Reactivity: Variations in reactivity due to the electronic and steric effects of the substituents.
- Applications: While similar compounds may share some applications, tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate may have unique properties that make it more suitable for specific applications, such as higher binding affinity or better pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2694728-59-9 |
---|---|
Molecular Formula |
C13H20BrN3O2S |
Molecular Weight |
362.3 |
Purity |
95 |
Origin of Product |
United States |
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